
N-benzyl-4-(hydroxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bencil-4-(hidroximetil)-6-metil-2-tioxo-1,2-dihidropiridina-3-carboxamida es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta un anillo de piridina sustituido con varios grupos funcionales, incluyendo un grupo bencilo, un grupo hidroximetil, un grupo metil y un grupo tioxo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-bencil-4-(hidroximetil)-6-metil-2-tioxo-1,2-dihidropiridina-3-carboxamida generalmente involucra reacciones orgánicas de múltiples pasos. Un método común implica la condensación de un derivado de bencilamina con un derivado de ácido piridina carboxílico bajo condiciones controladas. La reacción a menudo está catalizada por una base como la trietilamina y puede requerir el uso de disolventes como diclorometano o etanol. La mezcla de reacción generalmente se calienta para facilitar la formación del producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. El proceso también puede incorporar pasos de purificación como recristalización o cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-bencil-4-(hidroximetil)-6-metil-2-tioxo-1,2-dihidropiridina-3-carboxamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroximetil se puede oxidar a un ácido carboxílico usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo tioxo se puede reducir a un tiol usando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo bencilo puede sufrir reacciones de sustitución nucleofílica, donde el grupo bencilo se reemplaza por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como la azida de sodio en dimetilformamida.
Principales Productos Formados
Oxidación: Formación de N-bencil-4-(carboximetil)-6-metil-2-tioxo-1,2-dihidropiridina-3-carboxamida.
Reducción: Formación de N-bencil-4-(hidroximetil)-6-metil-2-tiol-1,2-dihidropiridina-3-carboxamida.
Sustitución: Formación de derivados N-sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-bencil-4-(hidroximetil)-6-metil-2-tioxo-1,2-dihidropiridina-3-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado como un posible candidato a fármaco debido a su capacidad para interactuar con varios objetivos biológicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de N-bencil-4-(hidroximetil)-6-metil-2-tioxo-1,2-dihidropiridina-3-carboxamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la posterior catálisis. Las vías exactas involucradas dependen del contexto biológico específico y los objetivos que se están estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
N-bencil-4-(hidroximetil)-6-metil-2-tioxo-1,2-dihidropiridina-3-carboxamida: Similar en estructura pero puede tener diferentes sustituyentes en el anillo de piridina.
N-bencil-4-(hidroximetil)-6-metil-2-tioxo-1,2-dihidropiridina-3-carboxamida: Otro compuesto relacionado con variaciones en los grupos funcionales unidos al anillo de piridina.
Singularidad
N-bencil-4-(hidroximetil)-6-metil-2-tioxo-1,2-dihidropiridina-3-carboxamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H16N2O2S |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-benzyl-4-(hydroxymethyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-10-7-12(9-18)13(15(20)17-10)14(19)16-8-11-5-3-2-4-6-11/h2-7,18H,8-9H2,1H3,(H,16,19)(H,17,20) |
Clave InChI |
LFVPQCLSGIFXJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=S)N1)C(=O)NCC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B11049787.png)
![N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)

![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)
![2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049819.png)


![2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)

![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)
![1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B11049854.png)

![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)
